molecular formula C17H17BrN2O3S B494999 1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 873580-28-0

1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B494999
CAS No.: 873580-28-0
M. Wt: 409.3g/mol
InChI Key: CXIJAHZWVIFCLF-UHFFFAOYSA-N
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Description

1-((4-Bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a sulfonylated imidazoline derivative characterized by a 4,5-dihydroimidazole core substituted with a phenyl group at position 2 and a 4-bromo-3-ethoxyphenylsulfonyl moiety at position 1. The sulfonyl group enhances stability and modulates electronic properties, while the bromo and ethoxy substituents influence lipophilicity and steric interactions. This compound shares structural similarities with pharmacologically active imidazoline derivatives, which are known for antimicrobial, anticancer, and metal-chelating activities .

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-2-23-16-12-14(8-9-15(16)18)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIJAHZWVIFCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Sulfonyl Intermediate: The initial step involves the reaction of 4-bromo-3-ethoxyphenyl sulfonyl chloride with an appropriate nucleophile to form the ethoxyphenyl sulfonyl intermediate.

    Cyclization to Form the Imidazole Ring: The intermediate is then subjected to cyclization reactions under specific conditions to form the imidazole ring. This step often involves the use of reagents such as ammonium acetate or other nitrogen sources.

    Final Coupling and Purification: The final step involves coupling the imidazole ring with a phenyl group, followed by purification using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding reduced products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares the target compound with structurally related imidazoline derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Phenylsulfonyl Key Structural Features
Target : 1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole C17H17BrN2O3S 409.30 4-Bromo, 3-ethoxy Bromo (electron-withdrawing), ethoxy (electron-donating)
1-[(4-Bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole C15H13BrN2O2S 365.24 4-Bromo Bromo at para position; lacks ethoxy
1-(4-Ethoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole C17H18N2O3S 330.40 4-Ethoxy Ethoxy at para position; lacks bromo
1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole C16H14Cl2N2O2S 369.26 4,5-Dichloro, 2-methyl Chloro (electron-withdrawing), methyl (steric bulk)
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole C16H13Cl2N3O2S2 430.33 None (simple benzene) Dichlorophenyl-thioether side chain

Key Observations :

  • Electron Effects: The target compound’s 3-ethoxy group is electron-donating, while the 4-bromo substituent is electron-withdrawing.
  • Lipophilicity : The bromo and ethoxy groups increase lipophilicity (logP ~3.2 estimated) compared to the dichloro derivative (logP ~2.8), which may improve membrane permeability .
  • Steric Considerations : The ethoxy group introduces steric bulk at the ortho position, which may hinder interactions in tightly packed enzyme active sites compared to smaller substituents like methyl or chloro .

Biological Activity

1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound is characterized by the following structural formula:

C16H18BrN2O2S\text{C}_{16}\text{H}_{18}\text{BrN}_2\text{O}_2\text{S}

This structure features a sulfonyl group attached to a dihydroimidazole core, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit notable antimicrobial properties. The compound this compound was evaluated for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Evaluation

In vitro tests were conducted to assess the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed promising antimicrobial activity with MIC values comparable to established antibiotics.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus12.525
Escherichia coli2550

These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms.

Case Study: Cytotoxicity Assay

Research involving human cancer cell lines (e.g., A549 for lung cancer and HT-29 for colon cancer) demonstrated that the compound exhibits cytotoxic effects.

Cell Line IC50 (µM)
A54910.5
HT-298.0

The results indicate that this compound has significant anticancer properties, warranting further investigation into its mechanism of action.

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells.
  • Induction of Apoptosis : The imidazole ring may interact with cellular targets leading to programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : Antimicrobial activity may result from disrupting bacterial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications at specific positions on the phenyl and imidazole rings can enhance potency and selectivity against biological targets.

Key Findings from SAR Studies

  • Substituent Effects : Electron-withdrawing groups (like bromine) at specific positions enhance antimicrobial activity.
  • Chain Length Variations : Altering the ethoxy group can significantly affect the solubility and bioavailability of the compound.

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